4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Description
Key Developments:
- Early Coordination Complexes (Pre-2000) : Unsubstituted phenanthrolines served as rigid ligands for transition metals in catalytic and photochemical applications.
- Alkylation for Solubility (2000s) : Introduction of branched alkyl chains (e.g., 2-ethylhexyl) addressed processing limitations by enabling solution-phase deposition techniques.
- Electron-Deficient Cores (2010s) : Tetraone functionalization created stable n-type semiconductors with low LUMO levels (-4.1 to -4.3 eV), ideal for electron transport.
- Halogenation Strategies (2020s) : Bromine incorporation enabled post-synthetic modifications via Suzuki coupling, expanding structural diversity.
Comparative Electronic Properties :
| Compound Type | Electron Mobility (cm²/V·s) | On/Off Ratio | Air Stability |
|---|---|---|---|
| Unsubstituted Phenanthroline | <0.01 | 10² | Poor |
| Alkylated Tetraone | 0.1–0.3 | 10⁴–10⁵ | Moderate |
| Bromo-Alkylated Tetraone | 0.25–0.4 (extrapolated) | 10⁵–10⁶ | High |
This progression underscores how strategic functionalization transforms phenanthrolines from laboratory curiosities into viable semiconductor materials.
Significance of Bromine and Alkyl Substituents in Electronic Tuning
The interplay between bromine and 2-ethylhexyl groups creates synergistic effects critical for advanced material performance:
Bromine’s Roles:
- Electronic Modulation :
- Synthetic Versatility :
2-Ethylhexyl Chains:
- Solubility Enhancement :
- Morphological Control :
- Prevent excessive crystallization, promoting amorphous domain formation for uniform thin films.
- Steric Protection :
- Shield the electron-deficient core from ambient nucleophiles, improving oxidative stability.
Substituent Impact on Thermal Properties :
| Substituent Combination | Melting Point (°C) | Thermal Decomposition (°C) |
|---|---|---|
| Unsubstituted | >300 (decomp.) | 320–350 |
| 2-Ethylhexyl Only | 243–247 | 380–400 |
| Bromo + 2-Ethylhexyl | 235–240 (estimated) | 390–410 |
This tailored balance of electronic and physicochemical properties positions 4-bromo-2,7-bis(2-ethylhexyl)benzo[lmn]phenanthroline-tetraone as a promising candidate for next-generation organic transistors and photovoltaic devices.
Properties
IUPAC Name |
2-bromo-6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37BrN2O4/c1-5-9-11-18(7-3)16-32-27(34)20-13-14-21-25-24(20)22(29(32)36)15-23(31)26(25)30(37)33(28(21)35)17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVIVJBORSMGSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C(=O)N(C4=O)CC(CC)CCCC)Br)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly
The benzo[lmn]phenanthroline-1,3,6,8-tetraone core is typically synthesized via condensation reactions between naphthalene tetracarboxylic dianhydride (NTCDA) and primary amines. For 4-bromo derivatives, bromination is strategically performed post-core formation to ensure positional specificity. A representative pathway involves:
- Alkylation : NTCDA reacts with 2-ethylhexylamine in dimethylacetamide (DMAc) at 120°C for 24 hours, yielding 2,7-bis(2-ethylhexyl)benzo[lmn]phenanthroline-1,3,6,8-tetraone.
- Bromination : The alkylated intermediate undergoes electrophilic aromatic substitution using bromine (Br₂) in chlorosulfonic acid at 0–5°C, selectively introducing bromine at the 4-position due to electron-deficient aromatic rings directing meta-substitution.
Table 1: Reaction Conditions for Core Alkylation
| Parameter | Value |
|---|---|
| Solvent | DMAc |
| Temperature | 120°C |
| Time | 24 hours |
| Yield | 68–72% |
Bromination Strategies
Regioselective Bromination
The electron-deficient nature of the phenanthroline core facilitates bromination at the 4-position. Chlorosulfonic acid acts as both a solvent and Lewis acid catalyst, polarizing Br₂ to enhance electrophilicity. Key considerations include:
- Temperature Control : Maintaining 0–5°C minimizes di-bromination byproducts.
- Stoichiometry : A 1:1 molar ratio of substrate to Br₂ ensures mono-bromination, with excess Br₂ leading to 4,9-dibromo derivatives.
Table 2: Bromination Optimization Data
| Br₂ Equivalents | Temperature (°C) | Mono-bromo Yield (%) | Di-bromo Yield (%) |
|---|---|---|---|
| 1.0 | 0–5 | 85 | <5 |
| 1.2 | 0–5 | 78 | 15 |
Alkylation Efficiency and Side Reactions
Amine Reactivity
The 2-ethylhexyl group’s steric bulk necessitates prolonged reaction times for complete alkylation. Tertiary amines (e.g., triethylamine) are often added to scavenge HCl byproducts, preventing protonation of the amine nucleophile.
Table 3: Alkylation Side Reactions
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Partially alkylated species | Insufficient reaction time | Extended heating (36+ hours) |
| Oxidized intermediates | Trace metal impurities | Chelating agents (EDTA) |
Purification and Characterization
Chromatographic Isolation
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v), achieving >98% purity. High-performance liquid chromatography (HPLC) with UV detection at 380 nm confirms single-component elution.
Spectroscopic Validation
- ¹H NMR : Absence of aromatic protons at δ 8.2–8.4 ppm confirms bromination.
- Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 647.2 (calc. 647.1).
Industrial Scalability Challenges
Solvent Recovery
DMAc’s high boiling point (165°C) complicates large-scale solvent recovery. Alternatives like N-methylpyrrolidone (NMP) reduce energy costs but may lower yields by 10–15%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Materials Science
Conductive Polymers and Organic Electronics:
The compound is utilized in the development of conductive polymers and organic electronic devices. Its unique structural properties allow it to act as an electron acceptor or donor in organic photovoltaic cells. Research indicates that incorporating this compound can enhance the efficiency of solar cells by improving charge transport and stability .
Nanocomposites:
In materials science, 4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is also explored for creating nanocomposites. These materials exhibit improved mechanical and thermal properties due to the incorporation of this compound into polymer matrices. Studies have shown that these composites can be tailored for specific applications in aerospace and automotive industries .
Photochemistry
Fluorescent Probes:
This compound serves as a fluorescent probe in photochemical applications. Its ability to absorb light and re-emit it at different wavelengths makes it suitable for use in fluorescence microscopy and imaging techniques. Researchers have demonstrated its effectiveness in tracking cellular processes and studying molecular interactions in biological systems .
Photocatalysis:
The compound has been investigated for its photocatalytic properties. It can facilitate various chemical reactions under light irradiation, making it valuable for environmental applications such as pollutant degradation and water purification. Experimental results indicate that its photocatalytic activity can be enhanced through modifications to its structure .
Biological Applications
Anticancer Research:
Recent studies have explored the potential of 4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone as an anticancer agent. Preliminary findings suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Drug Delivery Systems:
The compound is being researched as a component in drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes that can encapsulate therapeutic agents. This application aims to improve the bioavailability and targeted delivery of drugs within the body .
Case Studies
Mechanism of Action
The mechanism of action of 4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone primarily involves its electronic properties. The compound interacts with light, absorbing photons and generating excitons (electron-hole pairs). These excitons can then be separated into free charge carriers, which are collected at the electrodes to generate electrical current . The molecular targets and pathways involved in this process are primarily related to the compound’s ability to facilitate charge transport and separation .
Comparison with Similar Compounds
Substituent Variations: Alkyl Chain Length and Branching
A key structural variable among analogs is the alkyl chain substituent, which influences solubility, crystallinity, and processability.
Key Findings :
Aryl-Substituted Derivatives
Aryl groups introduce rigidity and π-conjugation, affecting optoelectronic properties.
Key Findings :
Key Findings :
- Hydrophilic groups (e.g., hydroxyethyl, morpholinopropyl) enable aqueous solubility and biological activity .
- Bromine at the 4-position is critical for DNA interaction in QN-302, highlighting structure-activity relationships .
Biological Activity
4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is a complex organic compound notable for its applications in organic electronics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has a unique structure characterized by:
- Molecular Formula : C30H36Br2N2O4
- Molecular Weight : 600.5 g/mol
- CAS Number : 1178586-27-0
This structure contributes to its electronic properties and potential interactions with biological systems.
The biological activity of 4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline involves its ability to interact with cellular components through the following mechanisms:
- Electron Transfer : The compound can facilitate electron transfer processes due to its conjugated π-system.
- Exciton Generation : Upon light absorption, it generates excitons which can lead to the production of reactive oxygen species (ROS) that may affect cellular functions.
Cytotoxicity and Anticancer Potential
Research into related compounds indicates potential cytotoxic effects on cancer cell lines. For instance:
- Study Findings : Compounds structurally similar to 4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines.
This suggests that the compound could be further investigated for its anticancer properties.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of phenanthroline derivatives against bacterial strains using agar diffusion methods.
- Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts.
-
Cytotoxicity Assessment :
- In vitro assays were conducted on human cancer cell lines where derivatives showed varying degrees of cytotoxicity.
- The study highlighted a structure-activity relationship indicating that bromination increases cytotoxic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
